Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a type of triazole-pyrimidine hybrid compound . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of piperazine with a solution of a precursor compound in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of these compounds was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The synthesis of these compounds involved a catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using Fourier-transform infrared, elemental analysis, and proton and carbon-13 nuclear magnetic resonance spectral data .Scientific Research Applications
- Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity, apoptosis induction, and inhibition of tumor growth. Further investigations into its mechanism of action and selectivity against specific cancer types are ongoing .
- The compound has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. It could serve as a lead for developing novel antibiotics or antifungal agents. Researchers are keen on understanding its mode of action and optimizing its efficacy .
- Studies suggest that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .
- Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated as an antioxidant. Its ability to scavenge free radicals and protect cells from oxidative stress is of interest .
- Preliminary studies indicate antiviral effects against certain viruses. Researchers are exploring its potential as a therapeutic agent against viral infections, including RNA and DNA viruses .
- The compound interacts with enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have implications for drug design and enzyme-targeted therapies .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for enzymes like rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect pathways related to the enzymes they inhibit .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines .
properties
IUPAC Name |
methyl 7-(4-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCMFKQCAGZEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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